PF-1355 - 1435467-38-1

PF-1355

Catalog Number: EVT-279213
CAS Number: 1435467-38-1
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-1355 is a synthetic compound classified as a 2-thiouracil derivative. [, , ] It is primarily recognized for its role as a mechanism-based inhibitor of the enzyme myeloperoxidase (MPO). [, , , ] This enzyme plays a crucial role in the inflammatory response, particularly in neutrophils. [, , , ]

PF-06282999

    Compound Description: PF-06282999 is a thiouracil derivative that acts as a myeloperoxidase (MPO) inhibitor. [] It has shown atheroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for coronary artery disease. []

Aminobenzoic Acid Hydrazide

    Compound Description: Aminobenzoic acid hydrazide is a compound that inhibits myeloperoxidase (MPO) activity. [] It exhibits atheroprotective effects, making it a potential therapeutic target for coronary artery disease. []

    Relevance: Although structurally different from PF-1355, aminobenzoic acid hydrazide shares its ability to inhibit MPO. [] This suggests that targeting MPO, regardless of the specific inhibitor used, can have beneficial effects on inflammatory conditions such as coronary artery disease.

INV-315

    Compound Description: INV-315 is a ferulic acid derivative that acts as a myeloperoxidase (MPO) inhibitor. [] Preclinical studies indicate that INV-315 exhibits atheroprotective effects, highlighting its potential as a therapeutic agent for coronary artery disease. []

    Relevance: While structurally distinct from PF-1355, INV-315 shares a similar target and therapeutic focus. [] Both compounds inhibit MPO, aiming to reduce inflammation and potentially treat coronary artery disease.

AZM198

    Compound Description: AZM198 is a 2-thioxanthines derivative that functions as a myeloperoxidase (MPO) inhibitor. [] It demonstrates atheroprotective properties, suggesting potential as a therapeutic target for coronary artery disease. []

    Relevance: Despite structural differences, AZM198 and PF-1355 both target and inhibit MPO. [] This shared mechanism suggests their potential in treating conditions like coronary artery disease by modulating MPO activity.

N-Acetyl Lysyltyrosylcysteine (KYC)

    Compound Description: N-Acetyl lysyltyrosylcysteine (KYC) is a tripeptide that inhibits myeloperoxidase (MPO). [] It exhibits atheroprotective effects and is a potential therapeutic target for coronary artery disease. []

    Relevance: Although structurally different from PF-1355, KYC shares its ability to inhibit MPO. [] This suggests that inhibiting MPO, regardless of the specific inhibitor, could have therapeutic benefits in treating coronary artery disease and other inflammatory conditions.

Source and Classification

PF-1355 was developed as part of research aimed at understanding the role of MPO in inflammatory diseases. It is classified as a small molecule inhibitor specifically targeting MPO, which is implicated in various inflammatory processes due to its ability to produce hypochlorous acid and other oxidants that contribute to tissue damage and inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-1355 involves several steps utilizing various reagents and reaction conditions:

  1. Initial Reaction: A 20-liter reaction vessel is charged with magnesium ethoxide and tetrahydrofuran (THF). Ethyl hydrogen malonate is added, and the mixture is heated at 45 °C for four hours.
  2. Formation of Intermediate: In another vessel, 2,5-dimethoxybenzoic acid is reacted with 1,1'-carbonyldiimidazole in THF at room temperature for three hours before being combined with the first reaction mixture.
  3. Final Steps: The resulting compound undergoes further reactions involving butyl acetate and trimethylsilyl isothiocyanate under reflux conditions. After cooling, it is treated with sodium hydroxide and subsequently extracted with dichloromethane. The product is purified through several crystallization steps involving methanol and water to yield PF-1355 .
Chemical Reactions Analysis

Reactions and Technical Details

PF-1355 acts by binding to the heme group of myeloperoxidase, thereby inhibiting its enzymatic activity. The mechanism involves covalent modification of the enzyme through the formation of a stable adduct. In vitro studies have demonstrated that PF-1355 effectively reduces the production of hypochlorous acid in neutrophil assays .

Additionally, PF-1355 has been shown to inhibit the oxidation reactions catalyzed by MPO, which are crucial in inflammatory processes. Its reversible binding allows for modulation of MPO activity depending on concentration levels .

Mechanism of Action

Process and Data

PF-1355 inhibits myeloperoxidase through a mechanism-based approach where it forms a covalent bond with the enzyme's active site. This interaction prevents MPO from catalyzing the conversion of hydrogen peroxide into hypochlorous acid, thus reducing oxidative stress associated with inflammation.

In experimental models, administration of PF-1355 has been shown to decrease plasma levels of MPO activity significantly. This reduction correlates with decreased vascular edema and neutrophil recruitment in models of immune complex vasculitis .

Physical and Chemical Properties Analysis

Physical Properties

PF-1355 is typically presented as a solid compound with moderate solubility in organic solvents such as dimethylformamide and methanol. Its melting point has not been extensively documented but can be inferred from similar compounds.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates that it can participate in nucleophilic substitution reactions due to the presence of thioxo groups .

Applications

Scientific Uses

PF-1355 has significant potential in scientific research related to inflammatory diseases. Its primary applications include:

  • Therapeutic Development: As an MPO inhibitor, PF-1355 is being investigated for its efficacy in treating conditions like vasculitis and glomerulonephritis.
  • Imaging Studies: Research has explored its use alongside imaging agents like fluorine-18 labeled myeloperoxidase-specific probes to visualize MPO activity non-invasively in vivo .
  • Biochemical Assays: PF-1355 serves as a valuable tool in biochemical assays aimed at understanding the role of MPO in various pathophysiological processes.
Introduction to Myeloperoxidase (MPO) and Therapeutic Targeting

Role of MPO in Oxidative Stress and Inflammatory Pathologies

Myeloperoxidase (MPO) is a haem peroxidase enzyme abundantly expressed in neutrophil granulocytes and, to a lesser extent, in monocytes and certain macrophage subsets. Upon leukocyte activation during inflammation, MPO is released into extracellular spaces where it catalyzes the formation of highly reactive oxidants, most notably hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions. This reaction constitutes a primary antimicrobial defense mechanism. However, in sterile inflammatory conditions, uncontrolled MPO activity drives significant tissue damage through multiple interconnected pathways [4] [7].

Pathologically, MPO-derived oxidants contribute to endothelial dysfunction by oxidizing low-density lipoprotein (LDL), which promotes atherosclerotic plaque formation and instability. MPO also catabolizes nitric oxide (NO), reducing its bioavailability and impairing vasodilation—a key mechanism in hypertension and coronary artery disease. Furthermore, MPO activates neutrophil extracellular trap (NET) formation, leading to microvascular thrombosis and vessel occlusion. These processes establish MPO as a critical mediator in autoimmune vasculitides, glomerulonephritis, and atherosclerosis [1] [7]. The enzyme’s pathogenic role is further evidenced by elevated MPO levels in human atherosclerotic lesions and by clinical correlations between circulating MPO and adverse cardiovascular outcomes. For example, in myocardial infarction (MI), neutrophil infiltration releases MPO into ischemic myocardium, exacerbating reperfusion injury through oxidative modification of cardiomyocyte proteins and lipids [7].

Table 1: Pathogenic Mechanisms of MPO in Inflammatory Diseases

MechanismBiological ConsequenceAssociated Diseases
Hypochlorous acid productionProtein/Lipid oxidation, endothelial cell damageAtherosclerosis, Vasculitis
Nitric oxide catabolismReduced vasodilation, endothelial dysfunctionHypertension, Coronary artery disease
NETosis inductionMicrovascular thrombosis, vessel occlusionAnti-GBM disease, ANCA vasculitis
Lipoprotein oxidationFoam cell formation, plaque instabilityAcute coronary syndrome, Stroke

Rationale for MPO Inhibition in Autoimmune and Cardiovascular Diseases

The causal involvement of MPO in inflammatory pathologies provides a compelling rationale for its therapeutic inhibition. Genetic studies of MPO-deficient individuals reveal reduced susceptibility to cardiovascular events without severe immunocompromise, suggesting that pharmacological inhibition could be both safe and effective. In preclinical models, MPO inhibition targets three interrelated disease drivers: oxidative tissue injury, immune dysregulation, and vascular dysfunction [1] [4].

In autoimmune conditions like anti-glomerular basement membrane (anti-GBM) glomerulonephritis (formerly Goodpasture’s disease), MPO amplifies immune-complex-mediated injury. Neutrophil-derived MPO binds to glomerular structures, generating HOCl that modifies renal antigens and exacerbates antibody responses. This creates a self-sustaining cycle of inflammation and tissue destruction. Similarly, in immune complex vasculitis, MPO activity correlates with vascular permeability, edema, and neutrophil infiltration—processes that culminate in end-organ damage [1] [6]. For cardiovascular diseases, MPO inhibition mitigates atherogenesis by preventing LDL oxidation and NO consumption. Post-myocardial infarction, MPO inhibitors reduce infarct size by attenuating reperfusion injury, as demonstrated by improved cardiac function and reduced fibrosis in animal models [4] [7].

Table 2: Preclinical Evidence Supporting MPO Inhibition in Select Diseases

Disease ModelKey MPO-Driven PathologiesIntervention Outcome
Anti-GBM glomerulonephritisAlbuminuria, renal dysfunction, neutrophil influxComplete suppression of albuminuria [1]
Immune complex vasculitisPulmonary edema, cytokine surge, vascular leakageReduced edema and neutrophil recruitment [1]
Myocardial infarctionCardiomyocyte death, infarct expansion, fibrosisSmaller infarct size, improved LV function [7]
AtherosclerosisPlaque rupture, endothelial dysfunctionStabilized plaques, improved vasoreactivity [4]

Emergence of PF-1355 as a Mechanism-Based MPO Inhibitor

PF-1355 (chemical name: 2-(6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide; synonyms: PF-06281355) represents a breakthrough in pharmacologically targeting MPO. As a mechanism-based inhibitor, it exploits MPO’s own enzymatic activity for selective inactivation. Structurally, PF-1355 belongs to the 2-thiouracil class of compounds. It undergoes MPO-catalyzed oxidation to form a reactive intermediate that covalently modifies the enzyme’s active site, leading to irreversible inhibition. This mechanism ensures high specificity, minimizing off-target effects common to conventional antioxidants like N-acetylcysteine [1] [2].

In vitro, PF-1355 demonstrates potent inhibition of MPO activity. It achieves an EC₅₀ of 1.47 μM in phorbol ester-stimulated human neutrophils (measured by taurine chlorination assay) and 2.03 μM in lipopolysaccharide-treated human blood, confirming target engagement in physiologically relevant settings [2]. The compound’s oral bioavailability enables robust in vivo efficacy. Pharmacokinetic/pharmacodynamic modeling from mouse peritonitis studies established a direct relationship between PF-1355 exposure and MPO activity suppression. At optimal doses, oral administration reduces plasma MPO activity by >80%, concurrently attenuating vascular inflammation and tissue injury [1] [8].

PF-1355’s therapeutic potential is most evident in disease-specific models. In anti-GBM glomerulonephritis, it completely suppressed albuminuria and chronic renal dysfunction—effects attributed to inhibition of glomerular oxidative damage and NET formation. Similarly, in immune complex-mediated pulmonary vasculitis, PF-1355 reduced edema, cytokine levels (e.g., IL-6, MCP-1), and neutrophil recruitment by >70%. These findings position PF-1355 as a prototype for next-generation MPO inhibitors aimed at recalcitrant inflammatory conditions where conventional immunosuppressants offer incomplete control [1] [6].

Table 3: Key Chemical and Pharmacological Properties of PF-1355

PropertyValueMethod/Model
Chemical formulaC₁₄H₁₅N₃O₄SSpectroscopic analysis [2] [8]
Molecular weight321.35 g/molMass spectrometry
CAS registry number1435467-38-1Chemical database
In vitro EC₅₀ (MPO inhibition)1.47 μM (neutrophils), 2.03 μM (whole blood)Taurine chlorination assay [2]
Solubility>50 mg/mL in DMSOKinetic solubility assay
MechanismIrreversible, mechanism-based inhibitionEnzyme kinetics [1]

Table 4: Nomenclature of PF-1355

Identifier TypeName
IUPAC name2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-3H-pyrimidin-1-yl]acetamide
SynonymsPF-06281355, PF1355, PF 1355, PF06281355
Chemical registry1435467-38-1 (CAS)
Molecular formulaC₁₄H₁₅N₃O₄S
Drug classMyeloperoxidase inhibitor

Properties

CAS Number

1435467-38-1

Product Name

PF-1355

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)

InChI Key

LJBUZOGABRDGBR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO

Synonyms

PF-06281355; PF 06281355; PF06281355; PF-1355; PF 1355; PF1355.

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.